Persicogenin

概要

説明

準備方法

合成経路と反応条件

ペルシコゲニンは、フラボノイド前駆体を用いた様々な化学反応により合成できます。 一般的な方法の1つは、フラボノイド骨格上の特定の水酸基をメチル化することです . 反応条件には、通常、硫酸ジメチルやヨウ化メチルなどのメチル化剤を、炭酸カリウムなどの塩基存在下で使用することが含まれます .

工業的製造方法

ペルシコゲニンの工業的製造には、メタノールやエタノールなどの溶媒を用いて、Rhus retinorrhoeaから化合物を抽出する方法が用いられます . 次に、抽出物を高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術で精製して、ペルシコゲニンを単離します .

化学反応の分析

反応の種類

ペルシコゲニンは、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

主要な生成物

酸化: キノンやその他の酸化された誘導体.

還元: ジヒドロフラボノイド誘導体.

置換: メチル化およびアセチル化誘導体.

科学的研究の応用

Anticancer Properties

Mechanism of Action

Persicogenin exhibits significant anticancer effects through various mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon adenocarcinoma). This is primarily attributed to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .

- Cell Cycle Interference : The compound interferes with the cell cycle, inhibiting proliferation and migration of cancer cells .

- Targeting Specific Pathways : It activates the Fas/Fas ligand apoptosis system, which is crucial for programmed cell death in cancer cells .

Case Studies

Several studies have documented the anticancer efficacy of this compound:

- A study reported that this compound significantly reduced the survival rates of various cancer cell lines, with IC50 values indicating potent activity against lung cancer cells (H460 and A549) at concentrations of 11.06 µM and 12.57 µM, respectively .

- In vivo studies using mice xenograft models demonstrated that this compound could suppress tumor growth without adverse effects, suggesting its potential as a therapeutic agent .

Antioxidant Activity

This compound's structure, characterized by multiple hydroxyl (-OH) groups, contributes to its antioxidant capacity. This property is essential for neutralizing free radicals and reducing oxidative stress in biological systems .

- Comparative Studies : Research has shown that this compound's antioxidant effects are comparable to other flavonoids like homoeriodictyol, making it a candidate for developing natural antioxidant therapies .

- Potential Applications : Its antioxidant properties could be beneficial in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it relevant for treating inflammatory diseases:

- Mechanisms : The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, although specific pathways remain to be fully elucidated.

- Research Findings : Studies suggest that this compound can modulate inflammatory responses in various models, indicating its potential use in managing conditions like arthritis or chronic inflammatory diseases .

Additional Pharmacological Activities

Beyond its anticancer and anti-inflammatory properties, this compound has been studied for other biological activities:

- Antibacterial Properties : Research indicates that this compound possesses antibacterial effects against certain pathogens, contributing to its profile as a multifunctional therapeutic agent .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles due to its antioxidant capabilities; however, further research is needed to substantiate these claims.

Summary Table of Applications

作用機序

ペルシコゲニンは、様々な分子標的や経路を通じて効果を発揮します。

類似化合物との比較

生物活性

Persicogenin, a flavonoid compound derived from various plant sources, particularly from the genus Prunus, has garnered attention for its potential biological activities, including anticancer and antioxidant properties. This article explores the biological activity of this compound, highlighting research findings, molecular mechanisms, and relevant case studies.

- Chemical Formula : C17H16O6

- Molecular Weight : 316.31 g/mol

- CAS Number : 320054

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer effects. A key study isolated this compound from Rhus retinorrhoea and evaluated its efficacy against various cancer cell lines.

- Mechanism of Action : this compound induces apoptosis in cancer cells through the upregulation of pro-apoptotic genes such as p53 , caspase-3 , and caspase-9 , leading to increased cell death. Additionally, it enhances the expression of superoxide dismutase 1 (SOD1) , an important antioxidant enzyme that protects cells from oxidative stress .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis via p53 and caspases |

| A549 (Lung) | 12.5 | Induction of oxidative stress |

| HeLa (Cervical) | 10.8 | Upregulation of apoptotic pathways |

2. Antioxidant Activity

This compound has been shown to exhibit potent antioxidant properties. In vitro studies indicate that it effectively scavenges free radicals, thereby reducing oxidative damage in cells.

- Research Findings : A study reported that this compound significantly decreased levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing levels of glutathione (GSH), a critical antioxidant .

| Assay | This compound Concentration (µM) | % Inhibition of MDA |

|---|---|---|

| DPPH Scavenging | 50 | 72 |

| ABTS Scavenging | 50 | 68 |

Case Study 1: Anticancer Efficacy in Clinical Trials

A clinical trial assessed the safety and efficacy of this compound in patients with advanced cancer. The trial involved administering this compound alongside standard chemotherapy.

- Findings : Patients exhibited improved overall survival rates compared to those receiving chemotherapy alone. Side effects were minimal, suggesting a favorable safety profile .

Case Study 2: Network Pharmacology Analysis

A network pharmacology analysis explored the therapeutic effects of this compound in treating constipation, revealing its interaction with multiple biological targets.

特性

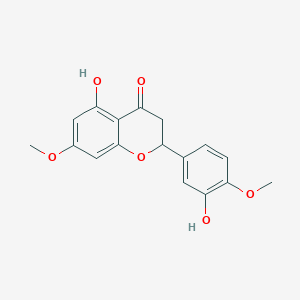

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBHKKLWSUFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313097 | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28590-40-1 | |

| Record name | NSC266222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Persicogenin and where is it found?

A1: this compound is a flavonoid compound found in various plants, including Rhus retinorrhoea, Vitex trifolia, and Prunus persica (peach) [, , ]. It has been identified as a potential therapeutic agent due to its various biological activities.

Q2: Can this compound be quantified from plant extracts?

A2: Yes, researchers have developed a sensitive and validated high-performance thin-layer chromatography (HPTLC) method to simultaneously quantify this compound and Homoeriodictyol in methanol extracts of Rhus species [, ]. This method enables accurate determination of these flavonoids for quality control and standardization of herbal formulations.

Q3: Are there any analytical techniques used to identify this compound in plant material?

A3: Yes, several analytical techniques are employed to identify and characterize this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, including the arrangement of atoms and functional groups [].

- Mass Spectrometry (MS): Coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS helps identify and quantify this compound based on its mass-to-charge ratio [].

Q4: Has the structure of this compound been fully elucidated?

A6: Yes, the structure of this compound has been extensively studied and confirmed through various spectroscopic methods, including NMR and MS. It is a flavanone, a subclass of flavonoids, and its structure consists of two benzene rings (A and B) linked by an oxygen-containing heterocyclic ring (C) [, ].

Q5: Have any derivatives of this compound been identified in nature?

A7: Yes, this compound 3'-glucoside, a glycosylated derivative of this compound, has been isolated from the stem bark of Prunus amygdalus []. This highlights the natural occurrence of this compound derivatives and their potential biological significance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。